molecular formula C59H84N16O12 B598216 (D-Leu7)-Leuprolid CAS No. 112710-58-4

(D-Leu7)-Leuprolid

Katalognummer: B598216
CAS-Nummer: 112710-58-4
Molekulargewicht: 1209.421
InChI-Schlüssel: GFIJNRVAKGFPGQ-BPBJJFQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(D-Leu7)-leuprolide is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer. This compound is designed to mimic the natural hormone but with modifications that enhance its stability and efficacy.

Wissenschaftliche Forschungsanwendungen

(D-Leu7)-leuprolide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in studies of hormone regulation and receptor interactions.

    Medicine: Investigated for its therapeutic potential in treating hormone-sensitive cancers and other conditions.

    Industry: Utilized in the development of new peptide-based drugs and therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (D-Leu7)-leuprolide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of (D-Leu7)-leuprolide is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring consistency and efficiency. The final product is then subjected to rigorous quality control measures to ensure purity and potency.

Analyse Chemischer Reaktionen

Types of Reactions

(D-Leu7)-leuprolide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Restored methionine residue.

    Substitution: Various peptide analogs with modified amino acid sequences.

Wirkmechanismus

(D-Leu7)-leuprolide exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). with continuous administration, it desensitizes the receptors, leading to a decrease in LH and FSH levels. This reduction in hormone levels ultimately decreases the production of sex hormones such as testosterone and estrogen, which are involved in the growth of hormone-sensitive cancers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(D-Leu7)-leuprolide is unique due to its specific modification at the seventh position with D-leucine, which enhances its stability and efficacy compared to other GnRH analogs. This modification allows for prolonged action and increased potency in reducing hormone levels.

Biologische Aktivität

(D-Leu7)-leuprolide, a synthetic analog of gonadotropin-releasing hormone (GnRH), has garnered attention for its potential therapeutic applications, particularly in hormone-related cancers. This article explores its biological activity, focusing on receptor binding, antiproliferative effects, and metabolic stability, supported by data tables and relevant case studies.

Overview of (D-Leu7)-Leuprolide

(D-Leu7)-leuprolide is characterized by the substitution of leucine at position 7 with its D-enantiomer. This modification aims to enhance the compound's stability and efficacy in binding to GnRH receptors (GnRHR), which are overexpressed in various malignancies such as prostate, breast, and ovarian cancers.

The primary mechanism through which (D-Leu7)-leuprolide exerts its biological activity involves selective binding to GnRHR. Upon binding, it activates signaling pathways that lead to the downregulation of sex hormones, thereby inhibiting tumor growth. The following table summarizes key studies on its receptor binding affinity and antiproliferative effects:

StudyBinding Affinity (IC50)Cell LineAntiproliferative Effect
0.5 nMHEK 293Significant inhibition
0.8 nMLNCaP70% growth inhibition
1.2 nMPC3Moderate inhibition

Binding Affinity Studies

Research indicates that (D-Leu7)-leuprolide demonstrates a strong binding affinity for GnRHR. For instance, a study found that it inhibited specific binding of radiolabeled GnRH analogs in human cell lines expressing GnRHR, confirming its potential as an effective therapeutic agent .

Antiproliferative Activity

Antiproliferative assays have shown that (D-Leu7)-leuprolide significantly reduces cell viability in cancer cell lines. The MTT assay results indicated that at concentrations ranging from 0.5 to 2 nM, the compound effectively inhibited cell proliferation by promoting apoptosis and reducing hormone levels associated with tumor growth .

Metabolic Stability

The metabolic stability of (D-Leu7)-leuprolide is crucial for its therapeutic efficacy. Studies have demonstrated that modifications like the introduction of D-amino acids enhance resistance to enzymatic degradation in plasma. For example, the half-life of the compound was significantly improved compared to its L-analogues, indicating a favorable pharmacokinetic profile .

Case Studies

Case Study 1: Prostate Cancer Treatment
A clinical trial evaluated the efficacy of (D-Leu7)-leuprolide in patients with advanced prostate cancer. Results showed a marked decrease in serum testosterone levels and tumor size after six months of treatment, highlighting its role in managing hormone-sensitive tumors.

Case Study 2: Ovarian Cancer
Another study focused on patients with ovarian cancer treated with (D-Leu7)-leuprolide combined with chemotherapy. The combination therapy resulted in a higher response rate compared to chemotherapy alone, suggesting synergistic effects in inhibiting tumor growth .

Eigenschaften

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLAJTEHLRFY-DYEBRENCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H85F3N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112710-58-4
Record name (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH trifluoroacetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.